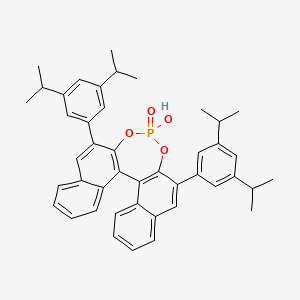

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Vue d'ensemble

Description

“®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate” is a complex organic compound. The “3,5-diisopropylphenyl” part suggests the presence of a phenyl (benzene) ring with isopropyl groups attached at the 3rd and 5th positions. The “1,1’-binapthyl-2,2’-diyl” part suggests the presence of two naphthyl groups (two fused benzene rings) connected at the 1 and 1’ positions. The “hydrogenphosphate” part suggests the presence of a phosphate group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the binaphthyl core, the attachment of the isopropylphenyl groups, and the introduction of the phosphate group. The exact methods would depend on the specific reactions involved .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the phosphate group. The exact structure would depend on the specific arrangement of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the phosphate group. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the phosphate group could be involved in acid-base reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility, while the phosphate group could affect its acidity .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis : This compound is frequently utilized as a catalyst in organic reactions. For example, it has been used in the asymmetric allylation of aldehydes with organozinc compounds, a reaction of significant interest for producing valuable structural motifs like precursors to lignan natural products (Hartmann et al., 2020).

Asymmetric Synthesis : Its role in asymmetric synthesis is also notable. It has been employed in the Rh-catalyzed asymmetric hydrogenation of various compounds, contributing significantly to the field of chiral amino acid derivatives (Guo et al., 2002).

Enhancing Enantioselectivity : The compound is effective in improving the enantioselectivity in certain reactions. For instance, it has been used in the enantioselective hydroamination-hydroarylation of alkynes, where its presence was crucial for high yields and enantioselectivities (Shinde et al., 2015).

Influence on Photophysical Properties : It also finds applications in modifying the photophysical properties of certain compounds. Studies have shown its impact on circularly polarized luminescence and circular dichroism in binaphthyl luminophores (Sato et al., 2016).

Role in Hydrogen Bonding Studies : The compound has been a subject of study for its role in hydrogen bonding, particularly in Brønsted acid catalysis. Research has been conducted to understand the properties and geometries of hydrogen bonds it forms, contributing to the broader understanding of catalysis mechanisms (Sorgenfrei et al., 2016).

Mécanisme D'action

Target of Action

It’s known that tertiary phosphines, a class of compounds to which this molecule belongs, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .

Mode of Action

The compound’s mode of action involves the generation of phosphine-centered radical species. These radicals are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . Single-electron-transfer (SET) reactions associated with tertiary phosphines have recently gained popularity, affording novel and promising synthetic approaches to challenging molecular structures .

Biochemical Pathways

The generation of phosphine-centered radicals can give rise to many unprecedented activation modes and reactions . These radicals can trigger subsequent distal functional group migration , potentially affecting a wide range of biochemical pathways.

Result of Action

The result of the compound’s action is the promotion of various modern organic transformations . The generation of phosphine-centered radicals and subsequent distal functional group migration can lead to the synthesis of a wide range of synthetically valuable alkylphosphorus compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

10,16-bis[3,5-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGGSAWMSSHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H45O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester](/img/structure/B1409335.png)

![O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)